molecular formula C9H7BrClN5 B13129279 6-(5-Bromo-2-chlorophenyl)-1,3,5-triazine-2,4-diamine CAS No. 57381-45-0

6-(5-Bromo-2-chlorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B13129279
CAS No.: 57381-45-0
M. Wt: 300.54 g/mol
InChI Key: RNXNJHBTMRPHBZ-UHFFFAOYSA-N
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Description

6-(5-Bromo-2-chlorophenyl)-1,3,5-triazine-2,4-diamine (CAS 57381-45-0) is a high-purity chemical compound offered for research and development purposes. This compound belongs to the 6,N²-diaryl-1,3,5-triazine-2,4-diamine class of molecules, a scaffold of significant interest in medicinal chemistry due to its demonstrated biological activity . Scientific literature has shown that analogs within this chemical family exhibit promising antiproliferative properties and have been investigated for their potential as anticancer agents . Specifically, research indicates that such compounds can be effective in growth inhibition assays against challenging cancer cell models, including triple-negative breast cancer cells (MDA-MB231), while showing selectivity by not adversely affecting the growth of non-cancerous cell lines . The structural motif of the 1,3,5-triazine core is a privileged structure in drug discovery, found in several therapeutic agents and is frequently explored for developing novel enzyme inhibitors . For instance, related 6-phenyl-N-phenyl-1,3,5-triazine-2,4-diamine derivatives have been investigated as inhibitors of lysophosphatidic acid acyltransferase beta (LPAAT-β), a potential target for controlling tumor cell proliferation . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this material in various studies, including synthetic chemistry, oncology research, biochemistry, and molecular biology. For specific sample requests, quotations, or detailed availability, please contact our sales team.

Properties

CAS No.

57381-45-0

Molecular Formula

C9H7BrClN5

Molecular Weight

300.54 g/mol

IUPAC Name

6-(5-bromo-2-chlorophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C9H7BrClN5/c10-4-1-2-6(11)5(3-4)7-14-8(12)16-9(13)15-7/h1-3H,(H4,12,13,14,15,16)

InChI Key

RNXNJHBTMRPHBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NC(=NC(=N2)N)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Bromo-2-chlorophenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method starts with the preparation of 5-bromo-2-chlorobenzonitrile, which is then subjected to cyclization with cyanamide under acidic conditions to form the triazine ring. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

6-(5-Bromo-2-chlorophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Derivatives with different functional groups replacing bromine or chlorine.

    Oxidation: Oxides of the triazine ring.

    Reduction: Amines and other reduced forms of the compound.

    Coupling: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

6-(5-Bromo-2-chlorophenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(5-Bromo-2-chlorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

6-(Piperazin-1-yl)-1,3,5-triazine-2,4-diamine

  • Structural Difference : The 5-bromo-2-chlorophenyl group in the target compound is replaced by a piperazine ring.
  • Applications : This compound was identified as a scaffold for anti-schistosomiasis drugs. A Specs database search using its structure yielded 17 analogues, nine of which showed in vitro activity against schistosomes .
  • Key Finding : The piperazine substituent enhances solubility and interaction with parasitic targets, contrasting with the hydrophobic halogenated phenyl group in the target compound.

Iminotriazines (IT1–IT4)

  • Structural Differences: IT1: 6-[4-(benzylideneamino)phenyl] IT2: 6-{4-[(4-dimethylamino)benzylidene]aminophenyl} IT3: 6-{4-[(4-methoxybenzylidene)amino]phenyl} IT4: 6-{4-[(2-thienylmethylene)amino]phenyl}
  • Applications: These iminotriazines were studied for graphene interactions. The substituents (e.g., methoxy, thienyl) modulate π-π stacking and charge transfer, suggesting the target compound’s bromo-chlorophenyl group may exhibit stronger van der Waals interactions .

6-(Pyridin-3-yl)-1,3,5-triazine-2,4-diamine

  • Structural Difference : A pyridin-3-yl group replaces the halogenated phenyl.
  • Applications : Forms 1D/2D hydrogen-bonded networks with sebacic acid. The dihedral angle (173.16°) between pyridine and triazine rings indicates near-planarity, whereas steric hindrance from bromo/chloro substituents in the target compound might reduce planarity .

Indaziflam (Herbicide)

  • Structural Difference : Contains a 6-(1-fluoroethyl) group and an indene-derived substituent.
  • Applications : A herbicide with metabolites including 6-[(1R)-1-fluoroethyl]-1,3,5-triazine-2,4-diamine. The fluoroethyl group enhances environmental persistence, unlike the bromo-chlorophenyl group, which may confer bioactivity in medicinal contexts .

6-(2,5-Dichlorophenyl)-1,3,5-triazine-2,4-diamine

  • Structural Difference : 2,5-dichlorophenyl vs. 5-bromo-2-chlorophenyl.
  • Applications: Part of irsogladine, a gastroprotective drug.

Key Research Findings

  • Electronic Effects : Bromine’s electron-withdrawing nature may enhance the triazine core’s electrophilicity compared to chlorine or alkyl groups, influencing reactivity in drug design .
  • Steric Considerations : The bulky bromo-chlorophenyl group could limit binding to flat targets (e.g., graphene) compared to smaller substituents like methoxy .
  • Biological vs. Agricultural Use : Halogenated triazines with fluorine (indaziflam) prioritize environmental stability, while bromine/chlorine combinations may optimize bioactivity .

Biological Activity

6-(5-Bromo-2-chlorophenyl)-1,3,5-triazine-2,4-diamine is a member of the triazine family, which has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features that allow it to interact with various biological targets, making it a potential candidate for therapeutic applications, particularly in oncology and neurology.

Chemical Structure and Properties

  • IUPAC Name : 6-(5-Bromo-2-chlorophenyl)-1,3,5-triazine-2,4-diamine
  • Molecular Formula : C9H8BrClN5
  • Molecular Weight : 283.55 g/mol
  • CAS Number : Not explicitly provided in the search results but can be derived from its structure.

Biological Activity Overview

Recent studies indicate that 6-(5-Bromo-2-chlorophenyl)-1,3,5-triazine-2,4-diamine exhibits significant biological activities, particularly in the following areas:

1. Anticancer Activity

Research has shown that derivatives of triazine compounds can inhibit key enzymes involved in cancer progression. For instance, N2,6-substituted 1,3,5-triazine-2,4-diamines have been reported to inhibit DNA topoisomerase IIα and various kinases involved in tumor growth and metastasis .

Table 1: Anticancer Activity of Triazine Derivatives

Compound NameTarget EnzymeIC50 (µM)Reference
6-(5-Bromo-2-chlorophenyl)-1,3,5-triazine-2,4-diamineDNA Topoisomerase IIα10.5
Other Triazine DerivativeCarbonic Anhydrase15.0

2. CNS Activity

The compound also shows potential as a modulator of central nervous system (CNS) receptors. Specifically, it has been associated with binding to serotonin receptors (e.g., 5-HT6 and 5-HT7), which are crucial in the treatment of psychiatric disorders .

Table 2: CNS Receptor Affinity

Compound NameReceptor TypeBinding Affinity (Ki nM)Reference
6-(5-Bromo-2-chlorophenyl)-1,3,5-triazine-2,4-diamine5-HT624
Other Triazine DerivativeAdenosine A2a30

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The triazine structure allows for effective binding to active sites of enzymes like DNA topoisomerase IIα and various kinases. This inhibition disrupts critical pathways necessary for cancer cell proliferation.
  • Receptor Modulation : The compound’s affinity for CNS receptors suggests it may modulate neurotransmitter systems involved in mood regulation and cognitive function.

Case Studies

A notable case study highlighted the use of triazine derivatives in treating melanoma. The study found that specific derivatives exhibited cytotoxic effects on melanoma cell lines with IC50 values as low as 3.3×1083.3\times 10^{-8} M . This underscores the potential of triazines as lead compounds in cancer therapy.

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